1-(Ethylamino)-2-phenylpropan-2-ol

Description

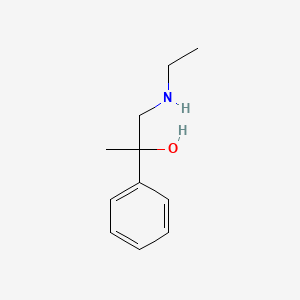

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(ethylamino)-2-phenylpropan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-3-12-9-11(2,13)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 |

InChI Key |

DCMGFEOPPWRJGE-UHFFFAOYSA-N |

SMILES |

CCNCC(C)(C1=CC=CC=C1)O |

Canonical SMILES |

CCNCC(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Stereochemical Considerations and Stereoselective Synthesis of 1 Ethylamino 2 Phenylpropan 2 Ol

The structure of 1-(ethylamino)-2-phenylpropan-2-ol contains two chiral centers at the C1 and C2 positions. This gives rise to the possibility of four distinct stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) pair are enantiomers, as are the (1R, 2S) and (1S, 2R) pair. The relationship between any other pairing is diastereomeric. Controlling the absolute and relative stereochemistry of these two centers is the primary challenge in its synthesis.

1,2-amino alcohols are a critical structural motif found in numerous natural products, pharmaceuticals, and asymmetric catalysts. nih.gov The biological activity of such molecules is often highly dependent on their specific stereochemistry. core.ac.uk For a molecule like this compound, the two stereocenters define its three-dimensional shape, which dictates its interaction with chiral biological targets like enzymes and receptors.

The syn and anti nomenclature is commonly used to describe the relative stereochemistry of the two adjacent stereocenters. In the case of this compound, the syn diastereomers would have the ethylamino and hydroxyl groups on the same side of a planar representation, while the anti diastereomers would have them on opposite sides. The synthesis of either the syn or anti isomers as a single enantiomer requires precise control over the formation of the C-N and C-O bonds. nih.gov

The creation of the vicinal amino alcohol moiety with high stereocontrol is a significant area of research in organic synthesis. diva-portal.org Strategies can be broadly categorized into asymmetric synthesis, diastereoselective reactions, and biocatalysis.

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral starting material using a chiral catalyst or reagent. diva-portal.org

Asymmetric Transfer Hydrogenation: A powerful method for producing chiral 1,2-amino alcohols involves the asymmetric transfer hydrogenation of α-amino ketones. acs.org For the synthesis of this compound, a suitable precursor would be 1-(ethylamino)-1-phenylpropan-2-one. Using a chiral ruthenium catalyst, this ketone can be reduced to the desired alcohol with high enantioselectivity. scilit.com This method offers advantages due to its operational simplicity and avoidance of high-pressure hydrogenation equipment. acs.org

Radical C-H Amination: Innovative approaches involve the direct functionalization of C-H bonds. An enantioselective radical C-H amination strategy can be used to synthesize chiral β-amino alcohols. nih.gov This multi-catalytic system uses a chiral copper catalyst in conjunction with a photocatalyst to achieve regio- and enantioselective amination of an alcohol-derived intermediate. nih.gov This bypasses the need for pre-functionalized substrates like α-amino ketones.

Copper-Catalyzed Reductive Coupling: An enantioselective addition of N-substituted allyl groups to ketones can be achieved through copper-catalyzed reductive coupling. nih.gov This method allows for the synthesis of chiral 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Borrowing Hydrogen Amination: An iridium-catalyzed amination of racemic α-tertiary 1,2-diols offers an enantioconvergent pathway to β-amino α-tertiary alcohols. acs.org This reaction proceeds via a "borrowing hydrogen" mechanism mediated by a chiral phosphoric acid, yielding products with high enantioselectivity. acs.org

| Method | Precursor Type | Catalyst/Reagent | Key Feature |

| Asymmetric Transfer Hydrogenation | α-Amino Ketone | Chiral Ruthenium Complex | High enantioselectivity, operational simplicity. acs.org |

| Radical C-H Amination | Alcohol | Chiral Copper Catalyst + Photocatalyst | Direct C-H functionalization, bypasses pre-functionalization. nih.gov |

| Copper-Catalyzed Reductive Coupling | Ketone + Allenamide | Chiral Copper Catalyst | Access to complex chiral protected 1,2-amino alcohols. nih.gov |

| Borrowing Hydrogen Amination | Racemic 1,2-Diol | Chiral Iridium/Phosphoric Acid | Enantioconvergent, high yields and enantioselectivity. acs.org |

Diastereoselective reactions are used when one stereocenter is already present in the molecule, and the reaction conditions are chosen to favor the formation of one specific diastereomer.

Substrate-Controlled Reactions: The inherent chirality in a substrate can direct the stereochemical outcome of a reaction. diva-portal.org For instance, the reduction of a chiral α-amino ketone can proceed with high diastereoselectivity depending on the reducing agent and the protecting groups on the nitrogen atom, which can favor chelation or non-chelation-controlled pathways (e.g., Felkin-Anh model).

Auxiliary-Controlled Reactions: A chiral auxiliary can be temporarily attached to the substrate to direct the stereoselective formation of new stereocenters. diva-portal.org For example, Evans-type chiral auxiliaries have been used in the synthesis of amino alcohols to achieve high diastereoselectivities. nih.gov

Diastereoconvergent Synthesis: Recent advances have led to diastereoconvergent methods. For example, a selenium-catalyzed intermolecular C-H amination of homoallylic alcohols can produce anti-1,2-amino alcohols with high diastereoselectivity, regardless of the diastereomeric purity of the starting material. nsf.govrsc.org This is because the reaction proceeds through an intermediate that erases the initial stereochemistry of one center. nsf.govrsc.org

Enzymes are highly efficient and selective catalysts that operate under mild conditions. Their use in the synthesis of chiral amino alcohols is a growing field. frontiersin.orgnih.gov

Engineered Amine Dehydrogenases (AmDHs): Amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov Using ammonia (B1221849) as the amino donor, these enzymes can produce chiral amino alcohols with very high enantioselectivity (>99% ee). frontiersin.orgnih.gov An engineered AmDH could potentially convert a precursor like 1-hydroxy-1-phenylpropan-2-one (B1202110) to a chiral amino alcohol.

Transaminases (TAs): ω-Transaminases are versatile enzymes that can install an amino group with high stereocontrol. Multi-enzyme cascades combining alcohol dehydrogenases (ADHs) and transaminases have been developed to synthesize all four stereoisomers of phenylpropanolamine from β-methylstyrene, demonstrating the power of biocatalysis to access the full stereochemical diversity of a molecule. nih.gov

Kinetic Resolution: Enzymes like lipases can be used for the kinetic resolution of racemic amino alcohols. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.org

| Biocatalytic Method | Enzyme Class | Substrate Type | Key Advantage |

| Asymmetric Reductive Amination | Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | High enantioselectivity (>99% ee), uses ammonia as amine source. frontiersin.orgnih.gov |

| Multi-Enzyme Cascade | ADH + Transaminase | Styrene (B11656) derivative | Access to all possible stereoisomers from a simple precursor. nih.gov |

| Kinetic Resolution | Lipase | Racemic Amino Alcohol | Separation of enantiomers through selective acylation. rsc.org |

In a multistep synthesis, the strategy for controlling stereochemistry must be carefully planned. An early introduction of a stereocenter via an asymmetric reaction is often desirable. The subsequent steps must then proceed with high diastereoselectivity to maintain stereochemical purity. For example, a synthetic route to a single isomer of this compound might start with the asymmetric hydrogenation of an α-amino ketone to establish the C2 stereocenter. Alternatively, a diastereoselective approach could involve the addition of an organometallic reagent to a chiral α-amino aldehyde. The choice of protecting groups is also critical to prevent racemization and to influence the stereochemical outcome of subsequent reactions.

When a synthesis produces a racemic or diastereomeric mixture, a resolution step is necessary to separate the desired stereoisomer.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. The pure enantiomer of the amino alcohol can then be recovered by treatment with a base.

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.gov Amino alcohol-derived CSPs are particularly effective for the resolution of a wide range of chiral compounds. nih.gov This method can provide both enantiomers in high purity. nih.gov

Reactive Extraction: This innovative technique uses a chiral receptor as an enantioselective extractant. acs.org The process can involve stereoselective reversible imine formation between the receptor and the amino alcohol, allowing for the separation of enantiomers through a series of extraction steps. acs.org

Computational Chemistry and Spectroscopic Characterization of 1 Ethylamino 2 Phenylpropan 2 Ol

Conformational Analysis and Intramolecular Interactions

The conformational flexibility of 1-(Ethylamino)-2-phenylpropan-2-ol is primarily governed by the rotation around the C-C and C-N single bonds of its ethylamino and phenylpropanol moieties. This flexibility gives rise to a complex potential energy surface with multiple conformers stabilized by various intramolecular interactions.

Theoretical Studies on Amino Alcohol Conformers (e.g., OH···N, NH···O, OH/π Hydrogen Bonding)

Theoretical studies on analogous amino alcohols, such as 2-amino-1-phenylethanol (B123470) and its derivatives like ephedrine (B3423809) and norephedrine (B3415761), have established the critical role of intramolecular hydrogen bonds in stabilizing specific conformers. acs.orgfigshare.com The primary and most significant of these is the hydrogen bond between the hydroxyl group (OH) as a donor and the nitrogen atom of the amino group (N) as an acceptor, denoted as an OH···N interaction. This interaction leads to the formation of a pseudo-five-membered ring, significantly influencing the geometry of the molecule.

In addition to the principal OH···N bond, other weaker interactions can also contribute to the stability of certain conformers. These include:

NH···O hydrogen bonds: Where the N-H group of a secondary amine acts as a donor and the hydroxyl oxygen as an acceptor.

OH/π interactions: A form of hydrogen bonding where the hydroxyl group interacts with the π-electron system of the phenyl ring. nih.gov Studies on similar molecules like 1-phenyl-2-propanol (B48451) have shown that such interactions can be a key stabilizing factor for the lowest energy conformations. nih.gov

For this compound, it is anticipated that the most stable conformers will be those that can adopt a geometry allowing for a strong OH···N intramolecular hydrogen bond. The presence of the phenyl and ethyl groups will, however, introduce steric constraints that modulate the strength and geometry of this interaction.

Influence of Substituents on Conformational Preferences

Substituents on the amino and alcohol functionalities have a profound impact on the conformational preferences of amino alcohols. In the case of this compound, the key substituents compared to a simpler scaffold like 2-amino-1-phenylethanol are the ethyl group on the nitrogen and the additional methyl group on the carbon bearing the hydroxyl group.

N-Alkylation: The presence of an ethyl group on the nitrogen atom, as opposed to a primary amine, can influence the hydrogen bonding capability. While it reduces the number of N-H donors, the inductive effect of the ethyl group increases the basicity of the nitrogen, potentially strengthening the OH···N hydrogen bond.

C-Alkylation: The methyl group on the carbon atom attached to the phenyl ring and hydroxyl group (C2) introduces significant steric bulk. This steric hindrance will likely disfavor certain conformations and influence the preferred dihedral angles of the molecular backbone to minimize steric clashes.

Studies on ephedrine and pseudoephedrine, which are diastereomers of N-methyl-1-phenyl-1-hydroxypropan-2-amine, demonstrate that the relative stereochemistry of the methyl and hydroxyl groups dictates the conformational landscape and the nature of the intramolecular hydrogen bond. figshare.com By analogy, the specific stereoisomer of this compound would exhibit a unique set of stable conformers.

A comparative analysis of the conformational energies of related amino alcohols highlights these substituent effects.

| Compound | Most Stable Conformer's Stabilizing Interaction | Reference |

| 2-Amino-1-phenylethanol | OH···N | acs.org |

| Norephedrine | OH···N | figshare.com |

| Ephedrine | OH···N | figshare.com |

| 1-Phenyl-2-propanol | OH···π | nih.gov |

Table 1: Predominant intramolecular interactions in the most stable conformers of related amino alcohols. This table illustrates the common stabilizing forces in molecules structurally similar to this compound.

Rotational Spectroscopy and Experimental Validation of Conformations

Rotational spectroscopy is a powerful high-resolution technique for the unambiguous determination of molecular conformations in the gas phase. figshare.com By precisely measuring the rotational constants of a molecule and its isotopologues, a detailed three-dimensional structure can be derived. This experimental data provides a crucial benchmark for validating the results of quantum chemical calculations.

For molecules like norephedrine and ephedrine, molecular beam Fourier transform microwave (MB-FTMW) spectroscopy has been successfully employed to identify multiple conformers and quantify their relative energies. figshare.com These studies have confirmed that the conformers stabilized by OH···N hydrogen bonds are indeed the most abundant in the gas phase.

While a specific rotational spectroscopy study on this compound is not available in the literature, such an experiment would be invaluable. It would allow for the definitive identification of the preferred conformations and a precise measurement of the structural parameters, including the length and angle of the intramolecular hydrogen bond. The experimental rotational constants would serve as the ultimate test for the accuracy of the theoretical models applied to this system. The study of related molecules like 1-phenyl-2-propanol and methamphetamine by Fourier-transform microwave spectrometry has demonstrated the feasibility of such investigations for phenylpropanolamine derivatives. nih.govnist.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for understanding the electronic structure and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. For an amino alcohol like this compound, DFT could be applied to elucidate the mechanisms of various reactions, such as:

Oxidation of the alcohol: Understanding the steps involved in the conversion of the tertiary alcohol to a ketone.

N-dealkylation: Investigating the pathway for the removal of the ethyl group.

Cyclization reactions: Exploring the potential for intramolecular reactions to form heterocyclic products.

By modeling these reaction pathways, DFT can provide insights into the regioselectivity and stereoselectivity of reactions involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for:

O-H stretch: The frequency of this vibration is highly sensitive to hydrogen bonding. A free O-H group typically absorbs in the range of 3600-3700 cm⁻¹. In a conformer with a strong OH···N intramolecular hydrogen bond, this peak would be broadened and shifted to a lower frequency (typically 3200-3500 cm⁻¹). pressbooks.pub

N-H stretch: For the secondary amine, a peak around 3300-3500 cm⁻¹ is expected.

C-O stretch: Usually appearing in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretches: Characteristic peaks for the phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The predicted NMR spectra can be used to assign the peaks in experimental spectra and can also provide information about the conformational equilibrium in solution. The chemical shift of the hydroxyl proton, in particular, can be a sensitive probe of hydrogen bonding. nih.gov

| Spectroscopic Parameter | Predicted Value (Qualitative) | Influencing Factors |

| IR: O-H Stretch | Broad, ~3200-3500 cm⁻¹ | Intramolecular OH···N hydrogen bonding |

| ¹H NMR: OH Proton | Downfield shift | Hydrogen bonding, solvent effects |

| ¹³C NMR: C-OH Carbon | ~60-80 ppm | Electronic environment and substitution |

| ¹³C NMR: C-N Carbon | ~40-60 ppm | Nature of the alkyl substituent and proximity to the phenyl ring |

Table 2: Predicted Spectroscopic Parameters for this compound. This table provides a qualitative prediction of key spectroscopic features based on data from analogous compounds and theoretical principles.

Advanced Spectroscopic Methods for Structural Assignment

The precise three-dimensional arrangement of atoms in this compound, including its stereochemistry, can be determined through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of information. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the chiral center C2 would likely appear as a singlet, and the proton of the hydroxyl group (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent. The proton on the nitrogen (-NH) would also be a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The phenyl group would exhibit signals for the ipso-carbon (the carbon attached to the propanol (B110389) chain) and the ortho, meta, and para carbons. The carbon bearing the hydroxyl and phenyl groups (C2) would be a key signal, as would the carbon attached to the nitrogen (C1). The two carbons of the ethyl group and the methyl carbon at C2 would also have characteristic chemical shifts.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | Phenyl-H | 7.2-7.5 (m) | | -OH | Variable, broad s | | -NH | Variable, broad s | | -CH₂- (ethyl) | ~2.6 (q) | | -CH₃ (ethyl) | ~1.1 (t) | | -CH₃ (at C2) | ~1.5 (s) | | -CH₂- (at C1) | ~2.8 (d) | | -CH- (at C1) | ~3.0 (m) |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | Phenyl C (ipso) | ~145 | | Phenyl C (o, m, p) | ~125-128 | | C2 (bearing -OH and phenyl) | ~75 | | C1 (bearing -NH) | ~55 | | -CH₂- (ethyl) | ~45 | | -CH₃ (ethyl) | ~15 | | -CH₃ (at C2) | ~25 |

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the ethyl group's methylene and methyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for definitively assigning proton and carbon signals by showing direct (one-bond) and long-range (two- or three-bond) C-H correlations, respectively.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the secondary amine. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching of the tertiary alcohol would likely be observed around 1150 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric C-C stretching of the carbon skeleton would also be readily observable.

| Predicted Vibrational Frequencies for this compound | | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | | O-H stretch (alcohol) | 3200-3600 (broad) | | N-H stretch (amine) | 3300-3500 (medium) | | C-H stretch (aromatic) | 3000-3100 | | C-H stretch (aliphatic) | 2850-3000 | | C=C stretch (aromatic) | 1450-1600 | | C-O stretch (tertiary alcohol) | ~1150 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₇NO). A prominent fragmentation pathway would likely involve the cleavage of the C1-C2 bond, leading to the formation of a stable benzylic cation or a fragment containing the amino group. For instance, a fragment corresponding to the loss of the ethylamino group could be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the high-accuracy mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized compound.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Predicted m/z | | [M]⁺ | 179 | | [M - CH₃]⁺ | 164 | | [M - C₂H₅NH₂]⁺ | 134 | | [C₆H₅CO]⁺ | 105 | | [C₆H₅]⁺ | 77 |

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Enantiomeric Excess and Absolute Configuration Determination

Since this compound possesses a chiral center at C2, it can exist as a pair of enantiomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the stereochemistry of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the phenyl chromophore, could be used to determine the enantiomeric excess of a sample and, in conjunction with computational methods, could help in assigning the absolute configuration (R or S) of the chiral center.

Chemical Reactivity and Mechanistic Investigations of 1 Ethylamino 2 Phenylpropan 2 Ol

Reactions Involving the Hydroxyl Group

The tertiary nature of the hydroxyl group in 1-(Ethylamino)-2-phenylpropan-2-ol significantly influences its reactivity, particularly in esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The formation of esters and ethers from the tertiary alcohol of this compound is generally challenging due to steric hindrance around the hydroxyl-bearing carbon.

Esterification: Direct esterification with carboxylic acids under acidic conditions is typically inefficient for tertiary alcohols due to their propensity to eliminate water and form alkenes. However, acylation using more reactive acylating agents like acyl chlorides or acid anhydrides can proceed, often requiring a non-nucleophilic base to neutralize the acid byproduct. For instance, the acylation of a similar tertiary alcohol, 2-phenylpropan-2-ol, with benzoyl chloride can be achieved. nih.govorganic-chemistry.org The reaction of this compound with acetic anhydride (B1165640) would be expected to yield 1-(ethylamino)-2-phenylpropan-2-yl acetate. The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the anhydride, followed by the departure of a carboxylate leaving group. libretexts.org

Etherification: Similar to esterification, the direct acid-catalyzed etherification of this compound with another alcohol is unlikely to be a viable synthetic route due to competing elimination reactions. More specialized methods, such as the Williamson ether synthesis, would also be challenging as they require the formation of an alkoxide from a sterically hindered tertiary alcohol.

Oxidation Reactions

The tertiary alcohol in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Reagents like pyridinium (B92312) chlorochromate (PCC), potassium permanganate, or chromic acid will not lead to the formation of a ketone, as there is no hydrogen atom on the carbon bearing the hydroxyl group to be removed. Under harsh oxidative conditions, cleavage of carbon-carbon bonds may occur.

Reactions Involving the Ethylamino Group

The secondary amine of the ethylamino group is a nucleophilic and basic center, readily participating in a variety of reactions.

Acylation and Sulfonylation of the Amine

Acylation: The ethylamino group is expected to be more nucleophilic than the sterically hindered tertiary hydroxyl group. Therefore, in the presence of an acylating agent like benzoyl chloride, selective N-acylation is highly probable, especially under basic conditions. unacademy.comtsijournals.com This reaction, known as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the acyl chloride, followed by deprotonation of the resulting ammonium (B1175870) salt by a base (e.g., pyridine (B92270) or aqueous sodium hydroxide) to yield the corresponding amide. unacademy.com

Sulfonylation: Similar to acylation, the ethylamino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form a sulfonamide. This reaction is a common method for the protection of amines.

Alkylation and Reductive Amination of the Amine

Alkylation: The secondary amine can be further alkylated by reaction with alkyl halides, such as methyl iodide. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This can lead to the formation of a tertiary amine and may even proceed to form a quaternary ammonium salt if excess alkylating agent is used.

Reductive Amination: While this compound is itself a product of reductive amination (from a ketone and ethylamine), the secondary amine can, in principle, undergo further reductive amination if reacted with another aldehyde or ketone in the presence of a reducing agent. However, this would lead to a more complex tertiary amine structure.

Reactions Involving the Phenyl Ring

The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The substituents already on the ring, in this case, the 2-(1-(ethylamino)propan-2-yl) group, will direct incoming electrophiles to specific positions on the ring. This alkyl group is generally considered to be an ortho-, para-director and an activating group, meaning it will increase the rate of substitution compared to benzene (B151609).

Typical electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the phenyl ring, primarily at the ortho and para positions.

Halogenation: Treatment with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) would result in the substitution of a hydrogen atom on the ring with a halogen atom, again favoring the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions, involving an alkyl halide or an acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group onto the phenyl ring, respectively, at the ortho and para positions.

It is important to note that the conditions for these electrophilic aromatic substitution reactions must be chosen carefully to avoid side reactions involving the amino and hydroxyl functional groups. For example, the strong acids used in nitration and Friedel-Crafts reactions could protonate the amine, altering its directing effect and potentially leading to a more complex product mixture.

Electrophilic Aromatic Substitution

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The substituent, a 2-(ethylamino)-2-hydroxypropyl group, is anticipated to influence the regioselectivity of such reactions. Generally, alkyl groups are weakly activating and ortho-, para-directing due to inductive effects and hyperconjugation. The hydroxyl and amino groups, with their lone pairs of electrons, are strongly activating and also ortho-, para-directing. However, under the often acidic conditions of electrophilic aromatic substitution, the basic amino group will be protonated to form an ammonium salt. A positively charged ammonium group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

Therefore, the outcome of electrophilic aromatic substitution on this compound is highly dependent on the reaction conditions. In the absence of a strong acid where the amine remains unprotonated, the combined activating and ortho-, para-directing effects of the substituent would be expected. Conversely, in strongly acidic media, the deactivating, meta-directing nature of the protonated amine would dominate.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound under Different Conditions

| Reaction Type | Reagents | Expected Major Product(s) (under non-acidic conditions) | Expected Major Product(s) (under strongly acidic conditions) |

| Nitration | HNO₃, H₂SO₄ | 1-(Ethylamino)-2-(4-nitrophenyl)propan-2-ol and 1-(Ethylamino)-2-(2-nitrophenyl)propan-2-ol | 1-(Ethylamino)-2-(3-nitrophenyl)propan-2-ol |

| Halogenation | Br₂, FeBr₃ | 1-(Ethylamino)-2-(4-bromophenyl)propan-2-ol and 1-(Ethylamino)-2-(2-bromophenyl)propan-2-ol | 1-(Ethylamino)-2-(3-bromophenyl)propan-2-ol |

| Sulfonation | SO₃, H₂SO₄ | 1-(Ethylamino)-2-(4-sulfophenyl)propan-2-ol and 1-(Ethylamino)-2-(2-sulfophenyl)propan-2-ol | 1-(Ethylamino)-2-(3-sulfophenyl)propan-2-ol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Complex mixtures and potential for N-alkylation. Ring alkylation at ortho and para positions. | Ring deactivation generally inhibits Friedel-Crafts reactions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Potential for N-acylation. Ring acylation at ortho and para positions. | Ring deactivation generally inhibits Friedel-Crafts reactions. |

Hydrogenation of the Aromatic Ring

The phenyl ring of this compound can be reduced to a cyclohexyl ring via catalytic hydrogenation. This transformation typically requires more forcing conditions (higher pressures and temperatures) than the reduction of a simple alkene, due to the inherent stability of the aromatic system. mdpi.com The choice of catalyst is crucial in achieving this transformation.

Common catalysts for the hydrogenation of aromatic rings include rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C), which are often more effective than palladium or platinum for this purpose. Under these conditions, the aromatic ring is converted into a cyclohexane (B81311) ring. For example, o-xylene (B151617) can be hydrogenated to 1,2-dimethylcyclohexane. wikipedia.org

In the context of molecules like this compound, which contain other functional groups, chemoselectivity can be a challenge. The benzylic hydroxyl group is prone to hydrogenolysis (cleavage of the C-O bond) under certain hydrogenation conditions, which would lead to the formation of 1-(ethylamino)-2-cyclohexylpropane. The use of specific catalysts and reaction conditions can help to minimize this side reaction. For instance, rhodium-based catalysts are often preferred for aromatic ring hydrogenation as they tend to be less prone to causing hydrogenolysis compared to palladium-based catalysts.

Table 2: Potential Products of Hydrogenation of this compound

| Catalyst | Conditions | Major Product | Potential Byproduct(s) |

| Rh/C | High H₂ pressure, elevated temperature | 1-(Ethylamino)-2-cyclohexylpropan-2-ol | 1-(Ethylamino)-2-cyclohexylpropane |

| Ru/C | High H₂ pressure, elevated temperature | 1-(Ethylamino)-2-cyclohexylpropan-2-ol | 1-(Ethylamino)-2-cyclohexylpropane |

| Pd/C | High H₂ pressure, elevated temperature | Potential for a mixture of products including the desired hydrogenated product and products of hydrogenolysis. | 1-(Ethylamino)-2-phenylpropane, 1-(Ethylamino)-2-cyclohexylpropane |

Cascade and Multicomponent Reactions Incorporating Amino Alcohol Moieties

β-Amino alcohols are valuable building blocks in organic synthesis, and their structural motif can be incorporated into complex molecules through cascade and multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single synthetic operation, often from simple and readily available starting materials.

While specific cascade or multicomponent reactions involving this compound are not documented in the searched literature, the general reactivity of β-amino alcohols suggests its potential as a substrate in such transformations. For instance, the amino and hydroxyl groups can participate in various condensation and cyclization reactions.

One example of a multicomponent reaction that could potentially involve a β-amino alcohol is the Ugi reaction, which typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. Although the hydroxyl group of the amino alcohol would not directly participate in the main Ugi condensation, its presence in the amine component would lead to a functionalized Ugi product.

Cascade reactions often involve a series of intramolecular transformations that can be triggered by a single event. The amino alcohol functionality can be used to initiate such cascades. For example, the formation of an iminium ion from the amine and an aldehyde could be the first step in a cascade that involves subsequent cyclization or rearrangement steps.

A novel one-pot radical reaction strategy has been developed to synthesize functionalized β-amino alcohol derivatives. gaylordchemical.com This photo-induced method utilizes an O-acyl hydroxylamine, a vinyl ether, and either an arylacetylene or a styrene (B11656) to produce complex 1,2-amino alcohol derivatives under mild conditions. gaylordchemical.com This highlights the utility of the amino alcohol core in advanced synthetic methodologies.

Mechanistic Studies of Key Transformations

The mechanisms of reactions involving β-amino alcohols are of significant interest for understanding and controlling their reactivity and stereoselectivity. While mechanistic studies specifically on this compound are not available, the mechanisms of reactions of related compounds, such as cathinones and other amino alcohols, provide valuable insights.

The mechanism of action of synthetic cathinones, which are structurally related to this compound, involves the inhibition of monoamine transporters. nih.gov From a chemical synthesis perspective, the formation of cathinone (B1664624) derivatives often proceeds via α-bromination of a propiophenone (B1677668) followed by reaction with an amine. acs.org Isomeric impurities can arise from rearrangement reactions during the synthesis. nih.gov

The ring-opening of epoxides with amines is a common method for the synthesis of β-amino alcohols, and the mechanism is a classic SN2 attack of the amine nucleophile on one of the epoxide carbons. growingscience.comresearchgate.netrroij.comtandfonline.com The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the nature of the catalyst used. In the case of styrene oxide, nucleophilic attack generally occurs at the benzylic position. growingscience.com

In a photoredox-catalyzed synthesis of β-amino alcohol derivatives, the proposed mechanism involves the formation of a nitrogen-centered radical from an O-acyl hydroxylamine. gaylordchemical.com This radical then adds to a vinyl ether to generate a carbon-centered radical, which in turn reacts with an unsaturated partner like a styrene. gaylordchemical.com This radical cascade pathway allows for the construction of the functionalized amino alcohol skeleton. gaylordchemical.com

Understanding these mechanistic principles is crucial for predicting the reactivity of this compound and for designing new synthetic transformations that utilize this and related amino alcohol scaffolds.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1 Ethylamino 2 Phenylpropan 2 Ol

Chromatographic Separation Techniques

Chromatography is indispensable for separating 1-(Ethylamino)-2-phenylpropan-2-ol from impurities and for resolving its enantiomers. The choice of technique depends on the specific analytical goal, such as purity assessment, quantitative analysis, or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and performing quantitative analysis of this compound. This technique separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For routine purity analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for analyzing this compound might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid to improve peak shape. Detection is usually carried out using a UV detector, as the phenyl group in the molecule provides a chromophore that absorbs UV light. By comparing the peak area of the main compound to the total area of all peaks, the purity of the sample can be accurately determined. For quantitative analysis, a calibration curve is constructed using certified reference standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Due to the presence of a chiral center, this compound exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

Common CSPs for the separation of amine-containing compounds include those based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The ratio of the enantiomers can be determined by integrating the areas of their respective peaks, allowing for the calculation of enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. While this compound itself has limited volatility, it can be derivatized to increase its volatility and thermal stability, making it amenable to GC-MS analysis. Derivatization often involves reacting the hydroxyl and amino groups with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile esters and silyl (B83357) ethers, respectively.

GC-MS is particularly useful for impurity profiling, as it can detect and identify trace amounts of by-products from the synthesis or degradation products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component based on its mass-to-charge ratio and fragmentation pattern.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and reduced solvent consumption compared to HPLC.

For the chiral separation of this compound, SFC is typically used with the same types of chiral stationary phases as in HPLC. The addition of a small amount of a polar modifier, such as methanol (B129727) or ethanol, to the supercritical CO2 is usually necessary to achieve good peak shapes and resolution.

Spectroscopic Identification and Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound. These methods are used in conjunction with chromatography to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the different types of protons and their connectivity. The ¹³C NMR spectrum reveals the number of unique carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the phenyl ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. When coupled with a chromatographic technique like GC or LC, it allows for the definitive identification of the compound.

Determination of Absolute and Relative Stereochemistry

While chiral chromatography can separate enantiomers, it does not inherently determine the absolute configuration (R or S) of each. Determining the absolute stereochemistry of this compound requires more advanced techniques.

One common method is X-ray crystallography of a single crystal of one of the enantiomers or a derivative. This technique can provide an unambiguous determination of the three-dimensional arrangement of atoms in the molecule. Another approach involves the use of chiral derivatizing agents to create diastereomers, which can then be analyzed by NMR spectroscopy. The differences in the NMR spectra of the diastereomers can be used to deduce the absolute configuration. The relative stereochemistry, which describes the configuration of one stereocenter relative to another in a molecule with multiple stereocenters, is not applicable to this compound as it possesses only one chiral center.

NMR Spectroscopy for Absolute Configuration Determination (e.g., bis-MPA derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the absolute configuration of chiral molecules. A widely used approach involves the derivatization of the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for the determination of the absolute stereochemistry of the original molecule. One such CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The corresponding esters are often referred to as Mosher esters. researchgate.netlibretexts.orgoregonstate.edu

For a secondary alcohol like this compound, which also contains a secondary amine, derivatization with both (R)- and (S)-MTPA would yield a pair of diastereomeric bis-MPA esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration at the chiral centers.

The underlying principle of this method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which leads to different chemical shifts for the protons in the vicinity of the newly formed diastereomeric center. libretexts.orgoregonstate.edu By comparing the chemical shifts (δ) of the protons in the (R)- and (S)-MTPA esters, a difference (Δδ = δS - δR) can be calculated. According to the established model for Mosher's esters, protons located on one side of the MTPA plane will exhibit a positive Δδ value, while those on the other side will show a negative value. This systematic difference allows for the unambiguous assignment of the absolute configuration. libretexts.orgoregonstate.edu

Table 1: Hypothetical ¹H NMR Data for bis-MPA Esters of this compound

| Proton | δ (R-ester) (ppm) | δ (S-ester) (ppm) | Δδ (δS - δR) (ppm) |

| -CH(OH)- | |||

| -CH(NH)- | |||

| -CH₂CH₃ | |||

| -CH₂CH₃ |

This table is for illustrative purposes to demonstrate the expected data from a Mosher's method analysis. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Elucidation

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first crucial step. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound, typically as a salt such as the hydrochloride, to promote the formation of well-ordered crystals. researchgate.net

While a specific crystal structure for this compound is not publicly documented, studies on related compounds like ephedrine (B3423809) hydrochloride and pseudoephedrine hydrochloride offer valuable insights into the expected structural features. researchgate.netrsc.org In the solid state, the molecule would likely adopt a specific conformation influenced by intermolecular interactions, such as hydrogen bonding. The hydrochloride salt of this compound would be expected to exhibit hydrogen bonds between the hydroxyl group, the protonated amino group, and the chloride ion. researchgate.net

The crystallographic analysis would yield a detailed set of data, including the unit cell parameters, space group, and atomic coordinates for each atom in the molecule.

Table 2: Illustrative Crystallographic Data for a Phenylpropanolamine Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

This table presents example data based on known structures of similar compounds and is for illustrative purposes only. The actual crystallographic data for this compound would need to be determined through experimental X-ray diffraction analysis.

The final structural model obtained from X-ray crystallography would provide an unambiguous depiction of the molecule's stereochemistry and its packing within the crystal lattice, offering definitive proof of its chemical identity and conformation in the solid state.

Future Directions and Research Opportunities in 1 Ethylamino 2 Phenylpropan 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in synthetic methodologies. chemistryjournals.net Traditional syntheses of phenylpropanolamine derivatives often rely on multi-step processes with hazardous reagents and significant waste generation. chemistryjournals.netmdma.ch Future research will focus on creating novel, more sustainable routes that improve atom economy, reduce waste, and utilize environmentally benign reagents and solvents.

Key areas of development include:

Catalytic Hydrogenation: Refining catalytic processes, such as the BHC Company's greener synthesis of ibuprofen (B1674241) which utilizes a hydrogenation step, offers a template for developing more eco-friendly methods. chemistryjournals.net Research into novel metal catalysts, potentially supported on recyclable materials, could lead to higher efficiency and easier product separation than traditional methods. researchgate.net

Flow Chemistry: The use of continuous flow reactors presents an opportunity for enhanced safety, precise control over reaction parameters, and improved scalability. chemistryjournals.net This technology can minimize the handling of hazardous intermediates and allow for more efficient heat and mass transfer, leading to higher yields and purity.

Alternative Starting Materials: Exploration of bio-based feedstocks as precursors, moving away from petroleum-derived starting materials like benzaldehyde, aligns with sustainability goals. chemistryjournals.netgoogle.com

| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Advantages |

| Reduction | Use of metal-reducing agents, often leading to racemic mixtures. google.com | Catalytic asymmetric hydrogenation using recyclable catalysts. researchgate.net | Higher stereoselectivity, reduced metal waste, catalyst reusability. |

| Process | Batch processing with potential for thermal runaway and side reactions. | Continuous flow synthesis. chemistryjournals.net | Enhanced safety, precise control, improved yield and purity. |

| Reagents | Use of hazardous reagents and toxic solvents. chemistryjournals.netmdma.ch | Utilization of bio-based solvents and reagents, enzymatic processes. chemistryjournals.netnih.gov | Reduced environmental impact, safer working conditions. |

Exploration of Chemoenzymatic and Biocatalytic Pathways

Biocatalysis offers unparalleled selectivity under mild reaction conditions, making it a highly attractive strategy for synthesizing chiral molecules like 1-(Ethylamino)-2-phenylpropan-2-ol. nih.gov Chemoenzymatic routes, which integrate the precision of enzymes with the versatility of chemical catalysis, are particularly promising. nih.govchemrxiv.org

Future research will likely focus on:

Multi-Enzyme Cascades: Designing one-pot, two-step enzymatic cascades can significantly shorten synthetic routes by avoiding the isolation of intermediates. rsc.org For instance, combining a carboligase with a transaminase can produce specific stereoisomers of norephedrine (B3415761) with exceptional optical purity (ee >99% and de >98%). rsc.orgresearchgate.net

Enzyme Engineering: The use of protein engineering and genome mining can identify or create novel enzymes with tailored substrate specificity and enhanced stability for industrial applications. nih.gov For example, a variant of pyruvate (B1213749) decarboxylase was specifically designed to produce the (S)-selective phenylacetylcarbinol (PAC) needed for certain stereoisomers. rsc.org

Immobilization Techniques: Developing robust methods for immobilizing whole-cell biocatalysts or purified enzymes can simplify catalyst recovery and reuse, making the process more economically viable. researchgate.net

Table 2: Biocatalytic Strategies for Phenylpropanolamine Synthesis

| Strategy | Enzymes Involved | Substrates | Products | Reported Purity | Reference |

|---|---|---|---|---|---|

| Carboligase-Transaminase Cascade | (R)-selective carboligase + (S)- or (R)-selective ω-transaminase | Pyruvate, Benzaldehyde | (1R,2S)-Norephedrine or (1R,2R)-Norpseudoephedrine | ee >99%, de >98% | rsc.org |

| Transaminase-ADH Cascade | (S)- or (R)-selective transaminase + (R)- or (S)-selective alcohol dehydrogenase | 1,2-propanedione | All four nor(pseudo)ephedrine stereoisomers | High | rsc.org |

| Sequential Chemoenzymatic | Metal-catalysed Wacker-Tsuji oxidation + Amine transaminase | Allylbenzenes | Optically active 1-arylpropan-2-amines | Good to very high conversion | researchgate.net |

Advanced Mechanistic Investigations via Computational and Experimental Methods

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The integration of computational chemistry with experimental studies provides a powerful toolkit for these investigations. ucdavis.edu

Prospective research includes:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and predict the stereochemical outcome of a reaction. sid.irelixirpublishers.com This approach can elucidate the role of catalysts and explain the origins of selectivity in complex reactions. researchgate.netweizmann.ac.il

Dynamic Effects in Reactions: Going beyond traditional transition state theory, the study of non-statistical dynamic effects can provide deeper insights into reaction trajectories and selectivity, particularly in complex enzymatic or organometallic catalytic cycles. ucdavis.edu

Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques can be used to experimentally detect and characterize transient intermediates proposed by computational models, thereby validating the predicted mechanisms.

Design and Synthesis of Structurally Related Analogs for Comparative Studies

The synthesis of analogs of this compound is crucial for establishing structure-activity relationships (SAR) and for developing compounds with tailored properties. By systematically modifying the core structure—such as altering substituents on the phenyl ring or changing the alkyl group on the amine—researchers can probe the steric and electronic requirements for a desired function. researchgate.netresearchgate.net

Research in this area will focus on:

Library Synthesis: Creating libraries of related analogs to screen for enhanced performance as chiral auxiliaries, ligands, or for other applications.

Comparative Analysis: Synthesizing analogs, such as various disubstituted 1-phenylpropan-2-amines, allows for direct comparison of their efficacy in catalytic or biological systems, providing valuable data for rational design. rsc.org

Table 3: Examples of Synthesized Analogs for Comparative Studies

| Base Structure | Modification | Purpose of Synthesis | Reference |

|---|---|---|---|

| Nor(pseudo)ephedrine | Variously substituted aldehydes used in benzoin-type condensation | To evaluate the performance of biocatalysed reactions with different substrates. | researchgate.net |

| 1-Phenylpropan-2-amine | Substitution on the phenyl ring (e.g., 3',4'-disubstitution) | To synthesize novel drug-like enantiopure amines using transaminases. | rsc.org |

| 1-Arylpropan-2-amine | Variation of the aryl group via Wacker-Tsuji oxidation of different allylbenzenes | To create a series of optically active amines for further application. | researchgate.net |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of this compound, especially its stereoisomers, is critical. Future research will continue to rely on and refine advanced analytical methods to ensure purity, confirm structure, and quantify stereochemical composition.

Key techniques include:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are indispensable for separating and quantifying enantiomers and diastereomers, allowing for the precise determination of enantiomeric excess (%ee) and diastereomeric ratios. google.com

Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy remain central to structural elucidation. nih.gov Computational prediction of NMR spectra is becoming an increasingly powerful tool to aid in structure verification, especially for novel analogs.

Mass Spectrometry (MS): GC-MS is routinely used for identification and purity assessment. nih.gov High-resolution mass spectrometry provides exact mass data, confirming the elemental composition of newly synthesized compounds.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration. nih.gov

Exploration of Material Science Applications (e.g., as Chiral Ligands or Building Blocks in Polymers)

Beyond established roles, the chiral scaffold of this compound and its parent compounds presents opportunities in material science. google.com The presence of two chiral centers and functional groups (hydroxyl and amino) makes it a valuable building block for creating complex, functional materials.

Future research directions could involve:

Chiral Ligands for Asymmetric Catalysis: Norephedrine isomers are known starting materials for synthesizing chiral ligands and auxiliaries used in asymmetric reactions. google.com Further development could lead to novel, highly efficient ligands for metal-catalyzed processes, which are crucial in pharmaceutical and fine chemical production.

Chiral Polymers: The compound could serve as a chiral monomer for the synthesis of specialty polymers. Such polymers could have applications in chiral separations (as the stationary phase in chromatography columns), as sensors capable of chiral recognition, or in developing materials with unique optical properties.

Functional Biomaterials: Given that biomaterials can be constructed from a variety of polymers, there is potential to incorporate chiral units like this compound to create biocompatible materials for applications such as drug delivery systems or tissue engineering scaffolds where specific molecular interactions are key. interesjournals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.